Phosphine, 1,1'-(1,3-propanediyl)bis[1,1-bis(4-methylphenyl)-

Kumada catalyst transfer polycondensation polyfluorene bidentate phosphine ligands

Direct substitute for dppp in Ni-catalyzed Kumada catalyst transfer polycondensation (KCTP). Addresses the limitation of broad molecular weight distribution when operating at reduced catalyst loadings. • At 0.5 mol% catalyst loading, delivers PDI of 1.38 vs. 1.56 for dppp-critical for OTFT and OPV device performance. • At ≥1 mol% loading, yields Mn ≈58-62 kDa and PDI <1.3, matching dppp outcomes with equivalent yield. • Serves as a defined para-methyl benchmark in systematic bis(diarylphosphino)propane ligand libraries for steric/electronic tuning studies.

Molecular Formula C31H34P2
Molecular Weight 468.5 g/mol
CAS No. 115583-11-4
Cat. No. B3045877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphine, 1,1'-(1,3-propanediyl)bis[1,1-bis(4-methylphenyl)-
CAS115583-11-4
Molecular FormulaC31H34P2
Molecular Weight468.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)P(CCCP(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C
InChIInChI=1S/C31H34P2/c1-24-6-14-28(15-7-24)32(29-16-8-25(2)9-17-29)22-5-23-33(30-18-10-26(3)11-19-30)31-20-12-27(4)13-21-31/h6-21H,5,22-23H2,1-4H3
InChIKeyVZJYAFBQFYOSSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L1: Diphosphine Ligand for Controlled Polymerization


Phosphine, 1,1'-(1,3-propanediyl)bis[1,1-bis(4-methylphenyl)- (CAS 115583-11-4), also known as 1,3-bis[bis(4-methylphenyl)phosphino]propane (L1), is a bidentate triarylphosphine ligand featuring a 1,3-propanediyl backbone and 4-methylphenyl (p-tolyl) substituents [1]. This compound belongs to the bis(diarylphosphino)propane family and differs from the widely used 1,3-bis(diphenylphosphino)propane (dppp) by the presence of methyl groups in the para position of each phenyl ring [1]. The resulting subtle electronic and steric modifications make this ligand a candidate for catalytic applications where the phosphine donor properties and coordination geometry influence reaction outcomes, such as Kumada catalyst transfer polycondensation (KCTP) [1].

Ligand type Bidentate triarylphosphine, p‑tolyl‑substituted (L1)
Catalytic context Ni‑catalyzed Kumada polycondensation (KCTP) research
Profile distinction Electronic/steric profile differs from unsubstituted dppp

Why dppp Cannot Replace L1


The introduction of methyl substituents in the 4‑position of the phenyl rings alters both the steric profile and the electronic character of the phosphine donor atoms compared to the unsubstituted phenyl analog dppp. In catalytic systems such as Kumada‑type polycondensation, these differences—even when individually small—can translate into measurable changes in molecular weight development, molecular weight distribution (PDI), catalytic productivity, and robustness at low catalyst loadings [1]. Consequently, directly substituting dppp for the target compound without rescreening reaction conditions risks compromised polymer molecular weight characteristics, changes in yield, or loss of polymerization control [1]. The quantitative evidence below provides the minimum dataset required to evaluate the differentiated performance profile of this ligand in a scientifically rigorous manner. **Note:** The available body of primary comparative data for this specific compound remains limited; the evidence presented is derived from a single, internally consistent head‑to‑head study.

Methyl substitution may shift phosphine donor properties, potentially altering catalyst activity and polymer molecular weight development.
Steric influence of para‑tolyl groups may modify coordination geometry; direct dppp substitution without re‑optimisation risks loss of polymerization control.
Comparative evidence is limited to a single internally consistent study; performance reproducibility under varied conditions remains to be validated.

L1 Performance vs. Closest Analogs


Molecular Weight Control vs. dppp

Ni(acac)₂/L1 and Ni(acac)₂/dppp were tested side‑by‑side in the KCTP of 7‑bromo‑9,9‑dialkylfluorenyl‑magnesium chloride at a catalyst loading of 1 mol%. The target ligand L1 afforded a number‑average molecular weight (Mₙ) of 58.7 kDa (PDI = 1.28, yield = 81%), while dppp delivered Mₙ = 62.2 kDa (PDI = 1.23, yield = 80%) [1]. The difference in Mₙ (–3.5 kDa, a 5.6% decrease) is small and both systems maintained well‑controlled chain‑growth behavior (PDI < 1.3) [1].

Mₙ control vs dppp
Head‑to‑head
Mₙ 58.7 kDa vs 62.2 kDa (Δ –5.6%)
Reported comparable molecular weight and dispersity under standard 1 mol% loading.
Single‑study context; confirm with in‑house conditions.
Kumada catalyst transfer polycondensation polyfluorene bidentate phosphine ligands

Improved PDI at Low Catalyst Loading

When the catalyst loading was reduced to 0.5 mol% (2 h polymerization), Ni(acac)₂/L1 produced a polymer with a PDI of 1.38, whereas Ni(acac)₂/dppp gave a PDI of 1.56 [1]. The 0.18‑unit reduction in PDI quantitatively reflects better molecular weight homogeneity and implies a more uniform catalytically active species at low catalyst concentration [1].

PDI at low loading
Head‑to‑head
PDI 1.38 vs 1.56 (Δ –0.18) at 0.5 mol%
Lower PDI indicates improved molecular weight homogeneity under reduced catalyst loading.
Narrow dispersity may support electronic‑material studies.
controlled polymerization polydispersity index low‑catalyst‑loading catalysis

Higher Yield at Low Catalyst Loading vs. dppp

At identical low catalyst loading (0.5 mol%, 2 h), Ni(acac)₂/L1 delivered a 74% isolated polymer yield, while Ni(acac)₂/dppp gave 70% [1]. Although the absolute difference is modest (+4 percentage points), it corresponds to a relative yield increase of approximately 6%, which can be economically meaningful in multi‑gram or larger‑scale conjugated polymer preparations [1].

Yield vs dppp
Head‑to‑head
Yield 74% vs 70% (Δ +4 pp) at 0.5 mol%
Modest yield gain may influence ligand‑utilisation efficiency at low loading.
Economic impact should be verified at preparative scale.
catalyst productivity polymer yield Kumada coupling

Minimum Catalyst Loading vs. L2

The Sui et al. study directly compared three regioisomeric bis(di‑methylphenylphosphino)propane ligands: L1 (4‑methyl), L2 (3‑methyl) and L3 (2‑methyl). Ni(acac)₂/L1 required ≥ 1 mol% catalyst to maintain well‑controlled polymerization (linear Mₙ‑vs‑[M]/[Ni] relationship), whereas Ni(acac)₂/L2 achieved controlled behavior down to 0.5 mol% [1]. At 0.5 mol%, L2 produced Mₙ = 91.1 kDa (PDI = 1.44) versus L1 delivering 78.4 kDa (PDI = 1.38) [1]. This threshold difference establishes a clear selection criterion: L1 is appropriate for standard loadings (≥ 1 mol%), while L2 is preferable when catalyst economy is paramount [1].

Min. loading vs L2
Cross‑study comparable
L1 ≥ 1 mol%, L2 ≥ 0.5 mol% for controlled Mₙ
Regioisomeric substitution shifts minimum effective catalyst loading.
L2 may be preferred when ultra‑low loading is critical; L1 fits standard protocols.
catalyst loading optimization regioisomer comparison ligand steric effects

L1 Application Scenarios


Polyfluorene KCTP Synthesis

The ligand is a direct substitute for dppp in Ni‑catalyzed KCTP of 7‑bromo‑9,9‑dialkylfluorenes when the user operates at catalyst loadings ≥ 1 mol%. Under these conditions, L1 yields Mn and PDI values comparable to dppp (Mn ≈ 58 – 62 kDa, PDI < 1.3) with equivalent yield [1]. This scenario applies to laboratories already running dppp‑based protocols who need an alternative ligand with potentially different solubility or handling properties without altering polymerization outcomes.

Narrow Dispersity at Low Loading

When the process can tolerate catalyst loadings of 0.5 mol% but demands improved molecular weight homogeneity, L1 provides a PDI of 1.38—substantially narrower than the 1.56 obtained with dppp [1]. This is especially relevant for the fabrication of organic thin‑film transistors (OTFTs) and organic photovoltaics (OPVs), where dispersity has been correlated with charge transport and device performance [1].

Ligand SAR: Steric/Electronic Effects

The compound serves as a defined reference point in systematic libraries of bis(diarylphosphino)propane ligands. In the comparative study by Sui et al., L1 (4‑methyl) was evaluated alongside the 3‑methyl (L2) and 2‑methyl (L3) regioisomers, revealing that the para‑methyl substitution retains dppp‑like performance, whereas the meta‑substitution significantly enhances polymerization control [1]. Researchers investigating steric and electronic tuning of diphosphine ligands can use L1 as a benchmark to deconvolute positional substitution effects on catalyst behavior [1].

Pilot-Scale Production: Catalyst Waste Minimization

Although L2 achieves better Mn and yield at ultra‑low loadings, L1 may be preferred when ligand cost, synthetic accessibility, or regulatory tolerance of para‑substituted aromatics outweighs the marginal productivity advantage. At 0.5 mol% loading, L1 still delivers a 74% yield—higher than dppp—making it a viable candidate for process development where ligand inventory simplification is a priority [1].

Application
Selection Property
Validation Focus
Polyfluorene KCTP synthesis
para‑Tolyl phosphine donor profile
Molecular weight, dispersity and yield at standard loading
Low‑catalyst‑loading polymerizations
PDI control at reduced loading
Dispersity and molecular weight homogeneity
Ligand structure–activity relationships
Regioisomeric benchmark (4‑,3‑,2‑methyl)
Comparative performance across positional isomers
Process‑development scale‑up
Yield efficiency at low loading
Isolated polymer yield and ligand‑utilisation metrics
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